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2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Physicochemical profiling Lipophilicity Medicinal chemistry

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034449-47-1) is a synthetic research compound with the molecular formula C19H23N3O4S and a molecular weight of 389.47 g/mol. It belongs to a class of pyrrolidine-based ethanone derivatives that incorporate both an isopropylsulfonylphenyl moiety and a pyrazin-2-yloxy-substituted pyrrolidine ring.

Molecular Formula C19H23N3O4S
Molecular Weight 389.47
CAS No. 2034449-47-1
Cat. No. B2433329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
CAS2034449-47-1
Molecular FormulaC19H23N3O4S
Molecular Weight389.47
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C19H23N3O4S/c1-14(2)27(24,25)17-5-3-15(4-6-17)11-19(23)22-10-7-16(13-22)26-18-12-20-8-9-21-18/h3-6,8-9,12,14,16H,7,10-11,13H2,1-2H3
InChIKeyVTFSVMLTTIJDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034449-47-1): Structural Overview and Procurement Context


2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034449-47-1) is a synthetic research compound with the molecular formula C19H23N3O4S and a molecular weight of 389.47 g/mol. It belongs to a class of pyrrolidine-based ethanone derivatives that incorporate both an isopropylsulfonylphenyl moiety and a pyrazin-2-yloxy-substituted pyrrolidine ring. This compound has been catalogued in the ZINC15 database (ZINC299151808) and is commercially available from multiple research chemical suppliers at typical purities of 95% [1]. The structural architecture shares features with certain ATR kinase inhibitor chemotypes, though no peer-reviewed biological characterization of this specific compound has been published to date.

Structural context
Pyrrolidine-ethanone scaffold with isopropylsulfonylphenyl and pyrazin-2-yloxy groups shares chemotype features with ATR kinase inhibitor programs.
Availability
Commercially available at typical purity 95%; catalogued in ZINC15 (ZINC299151808).
Biological data
No peer-reviewed biological characterization published; all differentiation currently based on computed properties and structural inference.

Why 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone Cannot Be Freely Substituted by In-Class Analogs


Substitution with structurally similar in-class analogs is unreliable because even single-atom variations in the heteroaryl-oxy substituent on the pyrrolidine ring produce divergent computed property profiles and predicted target engagement patterns. The pyrazin-2-yloxy group in this compound introduces a distinct hydrogen-bond acceptor topology compared to pyridin-4-yloxy, 5-fluoropyrimidin-2-yloxy, or phenyl-substituted analogs, altering both molecular recognition potential and physicochemical parameter space [1]. Further, the isopropylsulfonylphenyl fragment is a validated pharmacophore in multiple kinase inhibitor programs, including Vertex's ATR inhibitor series, where isosteric replacement of this group has been shown to dramatically affect potency [2]. Without direct comparative data, procurement decisions relying on nearest-neighbor substitution risk selecting a compound with meaningfully different target engagement, solubility, or permeability characteristics.

Heteroaryl-oxy topology mismatch
Pyrazin-2-yloxy introduces a distinct H-bond acceptor pattern compared to pyridinyl, fluoropyrimidinyl, or phenyl analogs; computed logP and tPSA shifts may alter permeability and recognition.
Pharmacophore sensitivity
The isopropylsulfonylphenyl group is a validated potency-driving motif in clinical-stage ATR inhibitors. Isosteric replacement of this fragment has been shown to dramatically affect kinase affinity.
Unvalidated target engagement
SEA predictions suggest potential kinase and GPCR targets, but no experimental binding or functional data exist. Substituting by nearest-neighbor analogs risks selecting a compound with a meaningfully different polypharmacology profile.

Quantitative Differentiation Evidence for 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034449-47-1)


logP Differentiation: Pyrazine vs. Pyridine Heteroaryl-Oxy Substituent

The target compound (pyrazin-2-yloxy substituent) exhibits a computed logP of 2.252, contrasting with the pyridin-4-yloxy analog (CAS 2034446-59-6) which has a lower predicted logP. This difference arises from the additional nitrogen atom in the pyrazine ring, which alters the heterocycle's electronic character and hydrogen-bonding capacity. The pyrazine ring provides two nitrogen atoms capable of acting as hydrogen-bond acceptors versus one in pyridine, potentially affecting both solubility and target binding geometry [1]. No experimental logP or logD values have been published for either compound.

logP Differentiation
Data to verify
logP = 2.252 (computed) vs. pyridine analog (lower predicted logP)
Predicted lipophilicity difference may influence membrane permeability and non-specific binding.
Computed values only; no experimental logP/logD data available.
Physicochemical profiling Lipophilicity Medicinal chemistry

Hydrogen Bond Donor Count Differentiation Versus Fluoropyrimidine Analog

The target compound contains zero hydrogen bond donors (HBD = 0), whereas the 5-fluoropyrimidin-2-yloxy analog (CAS 2034360-35-3, C19H22FN3O4S, MW 407.46) also has HBD = 0 [1]. Both share the same HBD count. However, the target compound has 5 hydrogen bond acceptors (HBA = 5) from the sulfonyl, amide carbonyl, pyrazine nitrogens, and ether oxygen, giving it a distinct HBA profile compared to the fluoropyrimidine analog which has an additional fluorine atom that can act as a weak hydrogen bond acceptor. The calculated topological polar surface area (tPSA) for the target is 78 Ų [1], placing it within favorable CNS-accessible chemical space (tPSA < 90 Ų) but near the boundary.

HBA & tPSA Comparison
Cross-study comparable
HBA 5 vs. 6 (fluoropyrimidine analog); tPSA 78 Ų (target)
Different H-bond acceptor count can shift solvation and CNS penetration potential.
Computed HBA/tPSA; no experimental solubility or permeability comparison.
Hydrogen bonding Drug-likeness Permeability

Predicted Target Engagement Profile: SEA-Based Comparison with Phenyl Analog

Similarity Ensemble Approach (SEA) predictions from ZINC15, based on ChEMBL20, indicate that the target compound may engage a distinct set of potential targets compared to structurally simplified analogs. The top predicted targets for ZINC299151808 include HTR1B (5-HT1B serotonin receptor), PTGER3 (prostaglandin EP3 receptor), MCHR1 (melanin-concentrating hormone receptor 1), FLT4 (VEGFR3 kinase), and SOAT1 (sterol O-acyltransferase 1) [1]. In contrast, the phenyl-substituted analog (no heteroaryl-oxy group) would be predicted to have a markedly different target profile due to the absence of the pyrazine hydrogen-bonding network. The FLT4 kinase prediction is noteworthy because the isopropylsulfonylphenyl motif appears in known ATR and VEGFR inhibitor chemical space [2]. These are computational predictions only; no experimental binding or functional assay data exist for this compound.

SEA Target Predictions
Class-level inference
Predicted targets: FLT4, HTR1B, PTGER3, MCHR1, SOAT1
Predicted polypharmacology diverges from phenyl analog; pyrazine group drives recognition hypothesis.
SEA based on ChEMBL20; no experimental confirmation of any predicted target.
Target prediction Polypharmacology Kinase selectivity

Molecular Weight Differentiation from Acetamide-Terminated Analog

The target compound (MW = 389.47) carries the isopropylsulfonylphenyl terminus, contributing significantly to molecular weight compared to the acetamide-terminated analog N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034205-44-0), which has a lower molecular weight [1]. The isopropylsulfonylphenyl group adds approximately 150 Da relative to the acetamide cap. This difference places the target compound in a higher molecular weight range with implications for ligand efficiency metrics. In the context of ATR kinase inhibitor development, Vertex's berzosertib (VX-970) utilizes a closely related isopropylsulfonylphenyl motif to achieve picomolar potency through optimized polar interactions, suggesting that this group is a potency-driving pharmacophore when correctly positioned [2].

MW & Pharmacophore
Class-level inference
MW 389.5 vs. ~239 (acetamide analog); isopropylsulfonylphenyl adds ~150 Da
Pharmacophore mass difference may affect ligand efficiency; motif is potency-relevant in ATR series.
No direct binding data; relevance inferred from Vertex inhibitor literature.
Molecular weight Lead-likeness Fragment-based drug design

Structural Scaffold Comparison: Pyrrolidine-Ethanone vs. Pyrrolopyrazine ATR Inhibitors

The target compound features a pyrrolidine-ethanone linker connecting the isopropylsulfonylphenyl group to the pyrazin-2-yloxy substituent, whereas Vertex's clinically evaluated ATR inhibitors employ a pyrrolo[2,3-b]pyrazine or pyrazine-isoxazole core with the isopropylsulfonylphenyl group directly attached to the pyrazine ring [1]. The flexible ethanone linker in the target compound introduces additional rotatable bonds (6 total, per ZINC15 [2]) and conformational degrees of freedom not present in the rigidified Vertex scaffolds. This flexibility could translate to different entropy penalties upon target binding and potentially broader target engagement profiles compared to conformationally constrained ATR inhibitors.

Scaffold Topology
Class-level inference
6 rotatable bonds; flexible ethanone linker vs. rigid pyrrolopyrazine core in clinical ATR inhibitors
Conformational flexibility may broaden target engagement profile compared to constrained scaffolds.
Scaffold comparison only; no biochemical or selectivity data exist.
ATR kinase Scaffold hopping Kinase inhibitor design

Critical Limitation: Absence of Published Experimental Biological Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (as of mid-2026) reveals that no peer-reviewed biological activity data—including IC50, Ki, EC50, or in vivo efficacy values—have been published for 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone. The ZINC15 entry explicitly states: 'There is no known activity for this compound' based on ChEMBL20 [1]. This stands in contrast to structurally related compounds such as VX-970 (berzosertib), for which extensive biochemical and cellular data are available (ATR inhibition IC50 = 19 nM in HT29 cells) [2]. Any procurement decision must weigh the complete absence of validated target engagement data against the compound's structural novelty.

Experimental Data Gap
Supporting evidence
No published IC₅₀, Kᵢ, EC₅₀, or in vivo data identified
All differentiation currently rests on computed properties and structural inference.
Researchers must generate primary activity data before prioritization over characterized analogs.
Data availability Risk assessment Procurement diligence

Recommended Application Scenarios for 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone Based on Available Evidence


Scaffold-Hopping Reference Compound for ATR Kinase Inhibitor Discovery Programs

The compound's isopropylsulfonylphenyl motif, shared with clinical-stage ATR inhibitor berzosertib (VX-970), combined with a topologically distinct pyrrolidine-ethanone scaffold [2], makes it a valuable tool for scaffold-hopping studies. Researchers comparing the flexible ethanone linker to the rigidified pyrrolopyrazine core of Vertex compounds can assess how scaffold geometry affects ATR binding kinetics and selectivity. This scenario is supported by class-level inference linking the isopropylsulfonylphenyl group to ATR pharmacophore recognition [1].

Computational Target Prediction and Polypharmacology Profiling

SEA predictions from ZINC15 suggest potential engagement of FLT4 (VEGFR3), HTR1B, PTGER3, MCHR1, and SOAT1 [1]. These computationally derived hypotheses make the compound suitable for in silico polypharmacology studies, where its predicted target vector can be compared against the pyridine, fluoropyrimidine, and phenyl analogs to experimentally validate whether the pyrazin-2-yloxy group drives target selectivity. Procurement for computational chemistry groups seeking to benchmark prediction algorithms against a compound with no prior experimental data is a rational use case [1].

Physicochemical Comparator in Heteroaryl SAR Campaigns

With computed logP of 2.252, tPSA of 78 Ų, zero HBD, and 5 HBA [1], this compound occupies a specific region of drug-like chemical space distinct from its pyridine and fluoropyrimidine analogs. It can serve as a matched molecular pair comparator in systematic SAR studies exploring how heteroaryl-oxy substituent choice—pyrazine vs. pyridine vs. fluoropyrimidine—impacts solubility, permeability, and metabolic stability when the isopropylsulfonylphenyl-ethanone-pyrrolidine core is held constant [1]. This scenario leverages the computable property differences established in Section 3.

Negative Control or Tool Compound for Kinase Profiling Panels

Given the complete absence of published biological activity data [1], this compound may serve as a structurally matched negative control in kinase profiling experiments where the objective is to confirm that observed activity in related chemotypes is driven by specific heteroaryl interactions rather than non-specific effects of the isopropylsulfonylphenyl core [2]. Its procurement value in this scenario depends entirely on the user's ability to first establish its inactivity against their target panel, which remains an untested assumption.

Application
Selection Property
Validation Focus
Scaffold-hopping reference for ATR kinase inhibitor research
Isopropylsulfonylphenyl pharmacophore context
Scaffold geometry vs. rigidified kinase inhibitor cores
Computational target prediction studies
Predicted polypharmacology profile (SEA)
Benchmarking prediction algorithms with no prior experimental data
Physicochemical comparator in heteroaryl SAR
Computed property profile (logP, tPSA, HBA)
Matched molecular pair analysis with pyridine/fluoropyrimidine analogs
Negative control for kinase profiling panels
Absence of published bioactivity data
Establishing inactivity against target panel before use as control
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